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Compound of Interest

Compound Name:
4-(tert-Butyl)picolinic acid

hydrochloride

Cat. No.: B3092905 Get Quote

Introduction: The Strategic Value of a Privileged
Scaffold
The picolinic acid framework, a pyridine ring substituted with a carboxylic acid at the 2-position,

is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to

numerous biologically active molecules due to the pyridine's ability to engage in hydrogen

bonding and aromatic interactions, while the carboxylic acid provides a versatile synthetic

handle. 4-(tert-Butyl)picolinic acid hydrochloride (CAS 123811-75-6) is a specialized variant

of this scaffold, distinguished by the presence of a bulky, hydrophobic tert-butyl group at the 4-

position. This feature is not merely decorative; it is a critical design element for high-affinity

binding to a specific hydrophobic pocket within the VHL E3 ligase, making this compound a

valuable precursor for developing potent and selective protein degraders.[1][2]

Physicochemical and Structural Properties
The hydrochloride salt form enhances the compound's stability and often improves its handling

characteristics as a crystalline solid. The key structural features—a protonated pyridine ring, a

carboxylic acid, and a tert-butyl group—dictate its reactivity and solubility.
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Property Value Reference(s)

CAS Number 123811-75-6

Synonym(s)

4-tert-butyl-2-

pyridinecarboxylic acid

hydrochloride

Molecular Formula C₁₀H₁₄ClNO₂ [3]

Molecular Weight 215.68 g/mol [3]

Appearance Solid

Purity Typically ≥95-97% [3]

Storage 2-8°C, under inert atmosphere
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Synthesis and Purification
While a specific, peer-reviewed synthesis for 4-(tert-Butyl)picolinic acid hydrochloride is not

readily available in the literature, a robust and scalable route can be confidently proposed

based on established transformations of pyridine derivatives. The most logical pathway

involves the selective oxidation of the methyl group of commercially available 4-tert-butyl-2-

methylpyridine, followed by salt formation.

Proposed Synthetic Workflow
The synthesis is a two-step process starting from 4-tert-butyl-2-methylpyridine.

Step 1: Oxidation Step 2: Salt Formation

4-tert-butyl-2-methylpyridine 1. KMnO₄ or SeO₂

2. Acidic Workup
4-(tert-Butyl)picolinic Acid

(Free Base) HCl (in Ether or Dioxane) 4-(tert-Butyl)picolinic Acid Hydrochloride
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
Step 1: Oxidation of 4-tert-butyl-2-methylpyridine

Rationale: The methyl group at the 2-position of the pyridine ring is activated towards

oxidation due to its benzylic-like character. Potassium permanganate (KMnO₄) is a strong,

cost-effective oxidant suitable for this transformation. Selenium dioxide (SeO₂) is an

alternative that can offer milder conditions.

Procedure:

1. To a stirred solution of 4-tert-butyl-2-methylpyridine (1.0 equiv.) in water, add potassium

permanganate (KMnO₄, ~3.0 equiv.) portion-wise, maintaining the temperature below

50°C with a water bath.

2. After the addition is complete, heat the mixture at reflux (90-100°C) for 4-6 hours until the

purple color has disappeared.

3. Cool the reaction mixture to room temperature and filter off the manganese dioxide

(MnO₂) precipitate through a pad of celite. Wash the filter cake thoroughly with hot water.

4. Combine the aqueous filtrates and concentrate under reduced pressure.

5. Carefully acidify the solution with 6M HCl to a pH of ~4-5, at which point the free base, 4-

(tert-butyl)picolinic acid, will precipitate.

6. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield

the free base.

Step 2: Formation of the Hydrochloride Salt

Rationale: Converting the free base to its hydrochloride salt provides a stable, crystalline

solid that is often easier to handle and purify than the zwitterionic free acid. Using a non-

aqueous solvent system ensures clean precipitation.

Procedure:
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1. Suspend the crude 4-(tert-butyl)picolinic acid (1.0 equiv.) in anhydrous diethyl ether or

ethyl acetate.

2. To this stirred suspension, add a solution of 2M HCl in diethyl ether (1.1 equiv.) dropwise.

3. A white precipitate of 4-(tert-Butyl)picolinic acid hydrochloride will form immediately.

4. Stir the mixture for 1-2 hours at room temperature to ensure complete conversion.

5. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under high

vacuum.

Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of 4-(tert-Butyl)picolinic
acid hydrochloride allows for a confident prediction of its key spectroscopic features based on

established principles and data from analogous compounds.

4.1 ¹H NMR Spectroscopy (Predicted in D₂O)

~8.6 ppm (d, 1H): Proton at C6 (ortho to the nitrogen), expected to be the most downfield

aromatic proton due to the inductive effect of the adjacent protonated nitrogen.

~8.0 ppm (d, 1H): Proton at C3 (ortho to the carboxyl group), shifted downfield by the

anisotropic effect of the carbonyl.

~7.8 ppm (dd, 1H): Proton at C5 (meta to both groups).

~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp

singlet.

Note: The acidic protons (COOH and N-H) will typically exchange with D₂O and not be

observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at

very low field (>10 ppm). The formation of the hydrochloride salt causes a general downfield

shift of all ring protons compared to the free base.

4.2 ¹³C NMR Spectroscopy (Predicted in D₂O)
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~165-170 ppm: Carboxylic acid carbon (C=O).

~160-165 ppm: Aromatic carbon at C4 (attached to the tert-butyl group).

~145-150 ppm: Aromatic carbon at C2 (attached to the carboxyl group).

~140-145 ppm: Aromatic carbon at C6.

~125-130 ppm: Aromatic carbons at C3 and C5.

~35-40 ppm: Quaternary carbon of the tert-butyl group.

~30-35 ppm: Methyl carbons of the tert-butyl group.

4.3 Mass Spectrometry (ESI+)

Expected m/z: 180.10 [M+H]⁺, corresponding to the protonated free base (C₁₀H₁₄NO₂⁺). The

molecular ion of the intact hydrochloride salt is not typically observed.

Key Fragment: A peak corresponding to the loss of CO₂ (44 Da) from the parent ion is

expected.

4.4 Infrared (IR) Spectroscopy (KBr pellet)

3300-2500 cm⁻¹ (broad): Very broad O-H stretch from the carboxylic acid, overlapping with

C-H stretches.

~2500 cm⁻¹ (broad): N⁺-H stretch from the pyridinium hydrochloride.

~1730-1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

~3000-2850 cm⁻¹: Aliphatic C-H stretches from the tert-butyl group.

Solubility and Stability Profile
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Solvent Predicted Solubility Rationale

Water Soluble

The hydrochloride salt and

carboxylic acid groups are

highly polar and can hydrogen

bond, promoting solubility.

Methanol, Ethanol Soluble

Polar protic solvents that can

solvate the salt and engage in

hydrogen bonding.

DMSO, DMF Soluble

Polar aprotic solvents capable

of dissolving many organic

salts.

Dichloromethane Sparingly Soluble

The large, non-polar tert-butyl

group provides some

organosolubility, but the salt

character limits it.

Acetonitrile Sparingly Soluble

Less polar than DMSO or

DMF, solubility is expected to

be moderate.

Diethyl Ether, Hexanes Insoluble

The high polarity of the

hydrochloride salt form makes

it insoluble in non-polar

solvents.

Stability: The compound is a stable crystalline solid under recommended storage conditions (2-

8°C, inert atmosphere). It is not particularly sensitive to light or air but is hygroscopic. As a

carboxylic acid, it will react with bases to form carboxylate salts and can be esterified under

acidic conditions in the presence of an alcohol.

Core Application in Targeted Protein Degradation
The primary value of 4-(tert-Butyl)picolinic acid hydrochloride is as a synthon for the

warhead of VHL-recruiting PROTACs.
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PROTACs: A Primer
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein

disposal system—the ubiquitin-proteasome system (UPS).[4] They consist of three parts: a

warhead that binds a target Protein of Interest (POI), another warhead that binds an E3 ligase,

and a linker connecting the two. By bringing the POI and E3 ligase into close proximity, the

PROTAC induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the

proteasome.[5]

Caption: Mechanism of Action for a PROTAC molecule.

Role as a VHL E3 Ligase Ligand Precursor
The structure derived from 4-(tert-Butyl)picolinic acid, specifically the corresponding amide, is a

potent ligand for the VHL E3 ligase.[1] The carboxylic acid group serves as the attachment

point for a linker, which is then connected to the POI-binding warhead. The critical interactions

are:

Amide NH and Carbonyl: Form key hydrogen bonds within the VHL binding site.

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

tert-Butyl Group: This is the most important feature. It fits perfectly into a hydrophobic pocket

in VHL, significantly increasing binding affinity and selectivity compared to analogs lacking

this group.[2]

Exemplar Protocol: Amide Coupling to a Linker
This protocol describes how to couple the picolinic acid to a linker containing a free amine, a

standard first step in PROTAC synthesis.

4-(tert-Butyl)picolinic
Acid HCl

HATU, DIPEA
DMF, RT

Linker-NH₂

PROTAC Intermediate
(Picolinamide-Linker)
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Click to download full resolution via product page

Caption: Standard amide coupling workflow.

Procedure:

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the

carboxylic acid for rapid reaction with the amine. DIPEA (N,N-Diisopropylethylamine) is a

non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid

produced during the reaction. DMF (Dimethylformamide) is a polar aprotic solvent that

effectively dissolves all reactants.

Steps:

1. In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-(tert-Butyl)picolinic acid
hydrochloride (1.0 equiv.) in anhydrous DMF.

2. Add DIPEA (2.5 equiv.) to the solution to form the free carboxylate in situ.

3. Add HATU (1.1 equiv.) and stir for 15-20 minutes at room temperature to activate the acid.

4. Add the amine-containing linker (1.05 equiv.) to the reaction mixture.

5. Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC

or LC-MS.

6. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

water, saturated NaHCO₃ solution, and brine.

7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

8. Purify the resulting crude product by flash column chromatography on silica gel to yield the

desired amide-linked intermediate.

Safety, Handling, and Storage
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4-(tert-Butyl)picolinic acid hydrochloride is classified as a hazardous substance and

requires careful handling.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid

generating dust.

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert

atmosphere.

Conclusion
4-(tert-Butyl)picolinic acid hydrochloride is more than a simple substituted pyridine; it is a

strategically designed building block that provides a direct and efficient entry point for

synthesizing high-affinity ligands for the VHL E3 ligase. Its well-defined structural features,

particularly the hydrophobic tert-butyl anchor, make it an indispensable tool for chemists

engaged in the design and development of PROTACs and other targeted protein degradation

technologies. A thorough understanding of its properties, synthesis, and reactivity is essential

for unlocking its full potential in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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